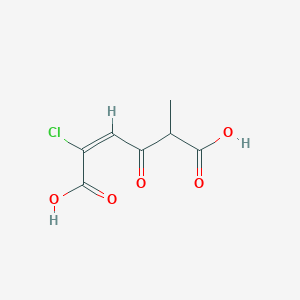

2-Chloro-5-methylmaleylacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-5-methylmaleylacetate belongs to the class of organic compounds known as medium-chain keto acids and derivatives. These are keto acids with a 6 to 12 carbon atoms long side chain. This compound is slightly soluble (in water) and a moderately acidic compound (based on its pKa).

This compound is an oxo carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C7H7ClO5

- Molecular Weight : 206.58 g/mol

- Exact Mass : 205.9982 g

The structure of 2-chloro-5-methylmaleylacetate includes a chloro group, contributing to its reactivity and potential utility in synthetic pathways and metabolic studies.

Biochemical Applications

1. Metabolic Pathways

Research indicates that this compound can act as an intermediate in various metabolic pathways. For example, it has been shown to participate in the degradation processes of chlorinated compounds by certain bacterial strains, such as Sphingomonas sp. strain TTNP3. This strain utilizes alkylphenols and related compounds, suggesting that this compound may be involved in similar degradation pathways .

2. Enzyme Interaction Studies

The compound has been studied for its interactions with specific enzymes involved in chlorinated compound metabolism. For instance, chloromuconate cycloisomerases can transform derivatives of this compound into other biochemical products, indicating its role as a substrate in enzymatic reactions . This highlights its potential use in enzyme kinetics studies and metabolic engineering.

Environmental Applications

1. Bioremediation

Due to its chlorinated nature, this compound is of interest in bioremediation efforts aimed at detoxifying environments contaminated with chlorinated organic compounds. The ability of certain microorganisms to degrade this compound can be harnessed to develop bioremediation strategies for polluted sites .

2. Ecotoxicological Studies

The compound's effects on microbial communities and ecosystems can be studied to assess its environmental impact. Understanding how this compound affects microbial diversity and function is crucial for evaluating risks associated with its presence in the environment .

Synthesis and Derivatives

1. Synthetic Applications

This compound serves as a precursor for synthesizing various chemical compounds, including herbicides and other agrochemicals. Its derivatives are explored for their efficacy in agricultural applications . The synthesis pathways often involve chlorination reactions that modify the compound for specific uses.

| Application Area | Details |

|---|---|

| Biochemical Research | Intermediate in metabolic pathways; substrate for enzyme studies |

| Environmental Science | Potential use in bioremediation; ecotoxicological assessments |

| Synthetic Chemistry | Precursor for herbicides; modification through chlorination reactions |

Case Studies

Case Study 1: Metabolism by Sphingomonas sp.

A study highlighted the ability of Sphingomonas sp. strain TTNP3 to degrade alkylphenols, with intermediate formation of compounds like this compound. This research underscores the potential for utilizing this compound in bioremediation strategies targeting chlorinated pollutants .

Case Study 2: Enzymatic Transformation

Research involving chloromuconate cycloisomerases demonstrated the transformation of this compound into various products, emphasizing its role as a significant substrate in microbial metabolism . Such findings are essential for understanding the biochemical pathways involving chlorinated compounds.

Eigenschaften

Molekularformel |

C7H7ClO5 |

|---|---|

Molekulargewicht |

206.58 g/mol |

IUPAC-Name |

(E)-2-chloro-5-methyl-4-oxohex-2-enedioic acid |

InChI |

InChI=1S/C7H7ClO5/c1-3(6(10)11)5(9)2-4(8)7(12)13/h2-3H,1H3,(H,10,11)(H,12,13)/b4-2+ |

InChI-Schlüssel |

KECVAQLNZFMLLN-DUXPYHPUSA-N |

Isomerische SMILES |

CC(C(=O)/C=C(\C(=O)O)/Cl)C(=O)O |

Kanonische SMILES |

CC(C(=O)C=C(C(=O)O)Cl)C(=O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.